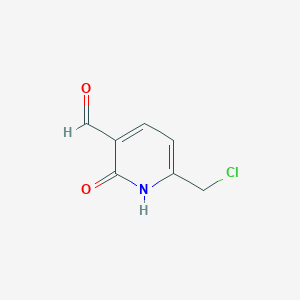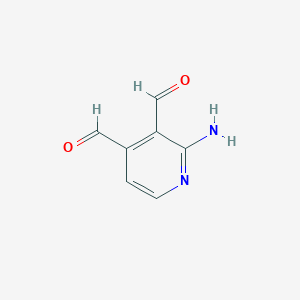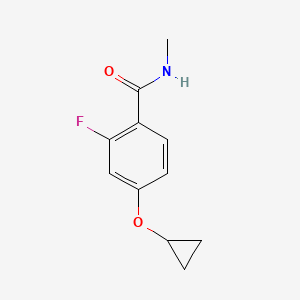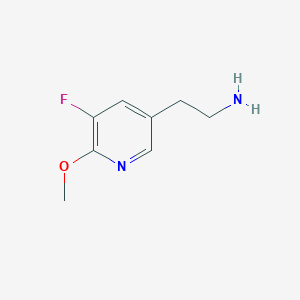
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine is a chemical compound with the molecular formula C8H11FN2O and a molecular weight of 170.18 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both fluorine and methoxy functional groups
Vorbereitungsmethoden
One common method for synthesizing fluorinated pyridines involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide
Analyse Chemischer Reaktionen
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other functional groups using appropriate nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine can be compared with other similar compounds, such as:
2-Fluoro-6-methoxypyridine: This compound lacks the ethanamine side chain and has different chemical properties and applications.
(5-Fluoro-6-methoxypyridin-3-yl)methanamine: Similar to the target compound but with a methanamine group instead of an ethanamine group.
(3-fluoro-6-methoxypyridin-2-yl)methanamine: Another related compound with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11FN2O |
|---|---|
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
2-(5-fluoro-6-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2O/c1-12-8-7(9)4-6(2-3-10)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI-Schlüssel |
YZELVHMISWELPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)CCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


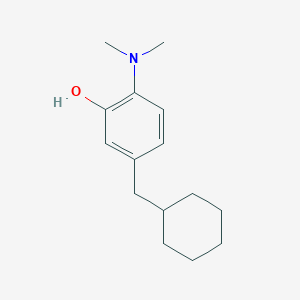
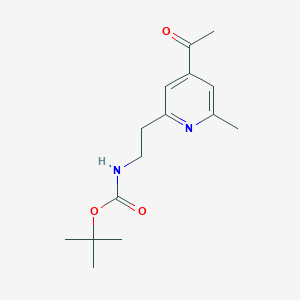
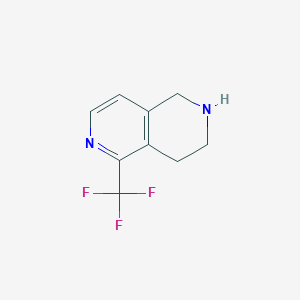
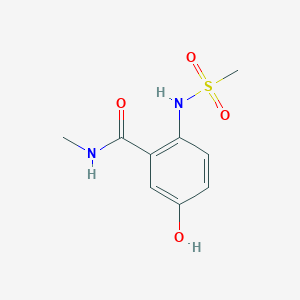
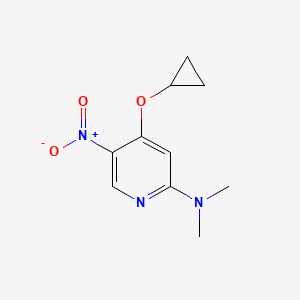
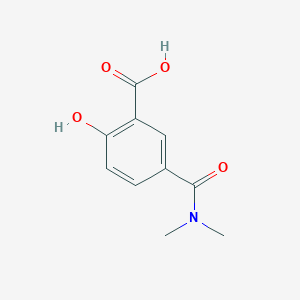

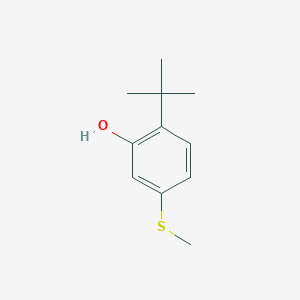
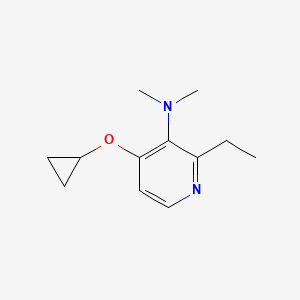
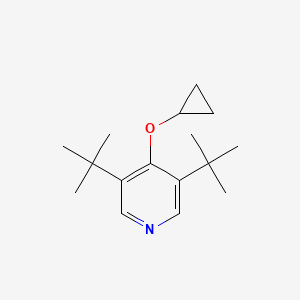
![7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844632.png)
